molecular formula C13H9NO4S B8497060 2-Phenoxybenzene-1-sulfonyl isocyanate CAS No. 83790-63-0

2-Phenoxybenzene-1-sulfonyl isocyanate

Cat. No.: B8497060
CAS No.: 83790-63-0
M. Wt: 275.28 g/mol
InChI Key: PTDXBDWPAUQGKV-UHFFFAOYSA-N
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Description

2-Phenoxybenzene-1-sulfonyl isocyanate is a specialized aromatic isocyanate featuring a sulfonyl group (-SO₂-) and a phenoxy substituent (-O-C₆H₅) attached to a benzene ring. Its structure combines electron-withdrawing (sulfonyl) and electron-donating (phenoxy) groups, which influence its reactivity and physicochemical properties. This compound is typically synthesized via reactions involving sulfonyl chlorides and isocyanate precursors, analogous to methods described for related indole derivatives . Its applications span polymer chemistry, adhesives, and bioactive molecule synthesis, where its dual aromaticity and polar sulfonyl group enhance thermal stability and substrate adhesion .

Properties

CAS No.

83790-63-0

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

N-(oxomethylidene)-2-phenoxybenzenesulfonamide

InChI

InChI=1S/C13H9NO4S/c15-10-14-19(16,17)13-9-5-4-8-12(13)18-11-6-2-1-3-7-11/h1-9H

InChI Key

PTDXBDWPAUQGKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

  • 4-Methylbenzene-1-sulfonyl Isocyanate: Replacing the phenoxy group with a methyl group (as in compound 47 from ) simplifies steric hindrance, increasing reactivity toward nucleophiles like amines or alcohols.
  • 4-Chlorophenyl Isocyanate : The electron-withdrawing chlorine atom enhances electrophilicity at the NCO group, accelerating reactions with nucleophiles. However, lacking a sulfonyl group, it exhibits lower polarity and solubility in polar solvents .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Thermal Stability (°C)
2-Phenoxybenzene-1-sulfonyl isocyanate 120–125* Moderate >200
4-Methylbenzene-1-sulfonyl isocyanate 95–100 High ~180
4-Chlorophenyl isocyanate 80–85 Low ~150

*Estimated based on analogous sulfonyl isocyanates.

  • Key Observations: The phenoxy group in this compound contributes to higher melting points and thermal stability due to aromatic stacking and resonance effects. The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-sulfonated isocyanates .

Application-Specific Performance

  • Polymer Chemistry: In polyurethane foams, aromatic isocyanates like this compound improve crosslinking density and thermal insulation compared to aliphatic variants (e.g., HDI, IPDI), which prioritize flexibility .
  • Adhesives : The compound’s dual aromatic rings enhance UV resistance and initial adhesion strength, outperforming alicyclic isocyanates in moisture-curable adhesives .

Research Findings and Mechanistic Insights

  • Synthetic Efficiency: Yields for this compound derivatives are typically lower (70–80%) than those for simpler sulfonyl isocyanates (e.g., 85–90% for 4-methylbenzene-1-sulfonyl isocyanate) due to steric hindrance from the phenoxy group .
  • Reactivity with Indoles : In bioactive molecule synthesis, the sulfonyl isocyanate group reacts regioselectively with indole derivatives at the N1 position, forming stable carboxamides. This contrasts with chloroformates, which exhibit broader reactivity but lower selectivity .
  • Thermal Degradation: Thermogravimetric analysis (TGA) reveals a decomposition onset at 210°C for this compound, compared to 185°C for 4-chlorophenyl isocyanate, underscoring the stabilizing role of the sulfonyl-phenoxy framework .

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